molecular formula C20H16Cl2N2O2S B11972192 3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide

3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide

Cat. No.: B11972192
M. Wt: 419.3 g/mol
InChI Key: WOOZMTJADVZLTO-WEVVVXLNSA-N
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Description

3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide is a complex organic compound that features a dichlorophenyl group, a thiazole ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group and the acrylamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, inhibiting or activating certain biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-N-(5-benzyl-1,3-thiazol-2-YL)acrylamide
  • 3-(3,4-Dichlorophenyl)-N-(5-(4-methylbenzyl)-1,3-thiazol-2-YL)acrylamide
  • 3-(3,4-Dichlorophenyl)-N-(5-(4-ethylbenzyl)-1,3-thiazol-2-YL)acrylamide

Uniqueness

3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.

Properties

Molecular Formula

C20H16Cl2N2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C20H16Cl2N2O2S/c1-26-15-6-2-13(3-7-15)10-16-12-23-20(27-16)24-19(25)9-5-14-4-8-17(21)18(22)11-14/h2-9,11-12H,10H2,1H3,(H,23,24,25)/b9-5+

InChI Key

WOOZMTJADVZLTO-WEVVVXLNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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